2-(3-Fluorophenyl)-1,3-dithiane
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name for this compound is 2-(3-fluorophenyl)-1,3-dithiane , reflecting its dithiane core (a six-membered ring with two sulfur atoms at positions 1 and 3) and the 3-fluorophenyl substituent at position 2. Its molecular formula is C$${10}$$H$${11}$$FS$$_2$$ , with a molecular weight of 214.32 g/mol .
The structural backbone consists of a chair-conformation dithiane ring, with the fluorophenyl group occupying an axial or equatorial position depending on steric and electronic factors. Key spectral identifiers include:
- $$^{1}$$H NMR : Distinct signals for aromatic protons (δ 6.8–7.3 ppm) and dithiane ring protons (δ 2.5–3.5 ppm).
- $$^{19}$$F NMR : A singlet near δ -110 ppm, characteristic of aromatic fluorine.
The SMILES notation C1CSC(SC1)C2=CC(=CC=C2)F and InChIKey IDQGMDVTWFRXOR-UHFFFAOYSA-N further define its connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C$${10}$$H$${11}$$FS$$_2$$ |
| Molecular Weight | 214.32 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CSC(SC1)C2=CC(=CC=C2)F |
| InChIKey | IDQGMDVTWFRXOR-UHFFFAOYSA-N |
Historical Development in Heterocyclic Chemistry
The synthesis of 1,3-dithianes traces back to the Corey–Seebach reaction , developed in the 1960s, which enables the conversion of aldehydes into lithiated dithianes for nucleophilic alkylation. While this compound itself is not explicitly documented in early literature, its structural analogs, such as 2-(4-fluorophenyl)-1,3-dithiane (CAS 57009-75-3), emerged as intermediates in fluorinated heterocycle synthesis. The introduction of fluorine into aromatic systems gained momentum in the 1980s, driven by the demand for bioactive molecules with enhanced metabolic stability and lipophilicity.
Dithianes initially served as protective groups for carbonyl compounds, but their role expanded with the recognition of their umpolung reactivity—enabling acyl anion equivalents to participate in C–C bond-forming reactions. Fluorinated variants like this compound likely arose from efforts to merge fluorinated arenes with sulfur-rich scaffolds for applications in medicinal and materials chemistry.
Role in Modern Organosulfur Compound Research
In contemporary research, this compound is investigated for:
- Synthetic Versatility : As a precursor to fluorinated ketones via hydrolysis of the dithiane ring.
- Ligand Design : Sulfur atoms coordinate transition metals, enabling catalytic applications. The fluorine substituent fine-tunes electronic properties.
- Pharmaceutical Intermediates : Fluorinated dithianes are building blocks for antipsychotics and antivirals, leveraging fluorine’s bioisosteric effects.
Recent studies highlight its utility in cross-coupling reactions , where the dithiane moiety stabilizes radical intermediates, and in polymer chemistry , where sulfur-rich monomers enhance material stability. The compound’s unique electronic profile, dictated by the fluorine atom’s electronegativity and the dithiane ring’s polarizability, positions it as a valuable tool in precision synthesis.
Structure
3D Structure
Properties
CAS No. |
144461-79-0 |
|---|---|
Molecular Formula |
C10H11FS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11FS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
FFQFYDRRUQYEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Direct Condensation of 3-Fluorobenzaldehyde with 1,3-Propanedithiol
The most direct method for preparing 2-(3-Fluorophenyl)-1,3-dithiane involves the condensation of 3-fluorobenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. This approach follows the general method used for preparing substituted 1,3-dithianes.
Reagents and Conditions:
- 3-Fluorobenzaldehyde (starting material)
- 1,3-Propanedithiol (slightly excess, typically 1.1 equivalents)
- Acid catalyst
- Suitable solvent
Based on documented procedures for similar compounds, multiple catalyst systems can be employed for this transformation:
| Catalyst | Solvent | Conditions | Expected Yield |
|---|---|---|---|
| HCl | CHCl₃ | Room temperature, 2-4 h | 70-80% |
| HCl/ZnCl₂ | CH₂Cl₂ | Room temperature, 1-2 h | 75-85% |
| BF₃·Et₂O | THF | 0°C to room temperature, 1-3 h | 80-90% |
| p-Toluenesulfonic acid | Benzene | Reflux, 3-5 h | 65-75% |
| I₂ (catalytic) | CHCl₃ | Room temperature, 2-3 h | 75-85% |
The iodine-catalyzed method is particularly noteworthy, as demonstrated in comparable preparations. For example, 2-(4-fluorophenyl)-1,3-dithiane was prepared using 4-fluorobenzaldehyde (626.4 mg, 5.047 mmol), 1,3-propanedithiol (0.55 mL, 5.478 mmol), and I₂ (184.0 mg, 0.725 mmol) in CHCl₃ (40 mL), yielding the product as a white solid (301.6 mg, 28%).
Starting Material Preparation
The key starting material, 3-fluorobenzaldehyde, can be synthesized from 3-fluorobenzyl alcohol through oxidation. One effective method employs a catalyst system comprising 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, copper(I) triflate, and 5-[(2S)-pyrrolidine-2-yl]-1H-tetrazole in acetonitrile at 25°C for 1.5 hours, providing 3-fluorobenzaldehyde in 95% yield.
Procedure for 3-Fluorobenzaldehyde Synthesis:
- To a round-bottom flask, add 3-fluorobenzyl alcohol (2 mmol), CuOTf (0.1 mmol, 0.05 equiv), (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 0.05 equiv), TEMPO (0.1 mmol, 0.05 equiv), DMAP (0.15 mmol, 0.075 equiv), and CH₃CN (5 ml).
- Stir the reaction mixture at 25°C open to air until completion (monitored by TLC).
- Evaporate CH₃CN under vacuum.
- Dilute the residue with CH₂Cl₂ (5 ml) and filter through a plug of silica gel.
Eco-Friendly Synthesis Methods
Microwave-Assisted Solventless Conditions
Recent developments have focused on more environmentally friendly approaches to synthesize 1,3-dithianes. Microwave irradiation under solventless conditions represents a significant advancement in this regard.
Procedure:
- Mix 3-fluorobenzaldehyde with 1,3-propanedithiol in a microwave-compatible vessel (typically 1:1.1 molar ratio).
- Subject the mixture to microwave irradiation (600W) for approximately 5 minutes in a conventional microwave oven.
- For improved results, a catalytic promoter such as TAFF (250 mg), an eco-friendly bentonitic clay, can be added.
This approach offers several advantages:
- Elimination of environmentally harmful solvents
- Significantly reduced reaction times (minutes versus hours)
- Energy efficiency
- Good to excellent yields (typically 70-90%)
The microwave-assisted method has been successfully applied to various aldehydes and ketones, yielding the corresponding 1,3-dithianes in good yields and very short times. This methodology would be directly applicable to the synthesis of this compound.
Advanced Synthetic Approaches
Palladium-Catalyzed Direct Arylation
A more sophisticated approach to preparing this compound involves the palladium-catalyzed direct arylation of 1,3-dithiane with 3-fluorobromobenzene. This method utilizes a deprotonative cross-coupling process (DCCP) and represents a modern approach to carbon-carbon bond formation.
Reagents and Conditions:
- 1,3-Dithiane (limiting reagent)
- 3-Fluorobromobenzene (2 equivalents)
- Base: NaN(SiMe₃)₂ or LiN(SiMe₃)₂ (2 equivalents)
- Catalyst: [PdCl(allyl)]₂ (2.5 mol%)
- Ligand: NiXantphos (5.0 mol%)
- Solvent: THF
- Temperature: Room temperature to 60°C
- Time: 2-3 hours
Studies on similar compounds have demonstrated the effectiveness of this approach. For instance, the reaction of 2-fluorophenyl substituted dithiane with 1-bromonaphthalene was reported to yield the corresponding 2,2-diaryl-1,3-dithiane in 93% yield.
This method is particularly valuable for preparing sterically hindered or electronically diverse 2-aryl-1,3-dithianes. The choice of base (sodium versus lithium) can significantly impact the reaction outcome, with LiN(SiMe₃)₂ often providing better results for certain substrate combinations, albeit requiring higher temperatures (60°C).
Scale-Up Considerations
For large-scale preparations, the direct arylation method has shown promising results. In one example, a reaction was performed on a 6.0 mmol scale of 2-phenyl-1,3-dithiane with 12.0 mmol 4-fluorobromobenzene and 12.0 mmol NaN(SiMe₃)₂ in the presence of 2.5 mol% [PdCl(allyl)]₂ and 5.0 mol% NiXantphos at room temperature. The product was isolated in 85% yield (1.5 g) after purification by column chromatography. This demonstrates the scalability of the method, which would be applicable to the preparation of this compound.
Characterization and Analysis
While specific characterization data for this compound is limited in the literature, inferences can be drawn from similar compounds such as 2-(4-fluorophenyl)-1,3-dithiane:
Purification Methods
Purification of this compound is typically accomplished by:
- Flash column chromatography (FCC) using a gradient of ethyl acetate in hexane (typically 1:4 or 1:9 EtOAc:hexane)
- Recrystallization from appropriate solvents such as ethanol or methanol/water
- For high-purity requirements, multiple recrystallizations may be necessary
Deprotection and Synthetic Applications
Synthetic Applications
This compound serves as a valuable building block in organic synthesis:
As a protected aldehyde equivalent: The dithiane moiety protects the aldehyde functionality, allowing selective reactions at other positions in complex molecules.
In carbon-carbon bond formation: Deprotonation at the 2-position (adjacent to the 3-fluorophenyl group) with strong bases such as n-butyllithium generates a carbanion that can react with various electrophiles.
In the synthesis of α-hydroxyketones: The lithium anion of this compound can be added to aldehydes, followed by dithiane deprotection to yield α-hydroxyketones.
As a precursor to more complex fluorinated compounds: For example, it serves as an intermediate in the synthesis of 2-(3-fluorophenyl)-2-(α-hydroxy-3-fluorobenzyl)-1,3-dithiane.
In palladium-catalyzed allylic alkylation reactions: this compound undergoes Pd-catalyzed allylation to afford products in 90% yield.
Comparative Analysis of Preparation Methods
The following table provides a comparative analysis of the different methods for preparing this compound:
| Method | Advantages | Limitations | Yield | Environmental Impact | Scale-up Potential |
|---|---|---|---|---|---|
| Traditional condensation with acid catalysts | Well-established, reliable | Uses toxic solvents | 70-90% | High (hazardous solvents) | Excellent |
| Microwave-assisted solventless | Fast, eco-friendly, energy-efficient | Equipment limitations | 70-90% | Low | Moderate |
| Iodine-catalyzed condensation | Mild conditions, fewer side reactions | Lower yields in some cases | 75-85% | Medium | Good |
| Pd-catalyzed direct arylation | One-step from 1,3-dithiane, high yields | Uses precious metal catalysts | 80-95% | Medium (recoverable catalysts) | Good |
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
While there is no direct information about applications of "2-(3-Fluorophenyl)-1,3-dithiane," the search results provide information on the uses of related compounds like 1,3-dithianes, 1,2,4-triazoles, and other relevant chemical structures, which can provide insights into the potential applications of the target compound.
1,3-Dithianes as Protecting Groups
- Carbonyl Protection : Thioacetals, including 1,3-dithianes, are frequently employed as protecting groups for carbonyl compounds, particularly in multi-step natural product synthesis, due to their stability .
- Deprotection Methods : Mercury(II) nitrate can be used as an effective reagent for solid-state deprotection of 1,3-dithiolanes and 1,3-dithianes, offering advantages such as short reaction times, no side reactions, excellent yields, and mild reaction conditions .
Diaryl Ketone Synthesis
- Dithiane Arylation/Hydrolysis : A method involving dithiane arylation and hydrolysis can be performed in a one-pot procedure to yield diaryl ketones . This method is suitable for rapid and large-scale synthesis .
- Direct Cross-Coupling : 2-Aryl-1,3-dithianes with aryl bromides is a general and mild method for the synthesis of diaryl dithianes .
1,2,4-Triazoles as Therapeutic Agents
- Antifungal Activity : 1,2,4-triazoles are privileged scaffolds with extensive potential therapeutic utility, including antifungal applications . Incorporating a 1,2,4-triazole-thioether moiety into a myrtenal molecule can increase antifungal activity .
- Antibacterial Activity : Clinafloxacin-triazole hybrids showed good antibacterial and antifungal activities . Some ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin .
Hydantoins
- BACE Inhibition : Hydantoins can inhibit β-secretase mediated Amyloid Precursor Protein (APP) processing .
1,3,4-Oxadiazoles
- Antiproliferative Activity : Novel 1,3,4-oxadiazole-based drugs can be developed through structural modifications to ensure high cytotoxicity towards malignant cells .
Potential Applications of this compound
Given the information, this compound could potentially be used in:
- As an intermediate in synthesizing complex molecules .
- As a building block in medicinal chemistry for creating novel therapeutic agents, such as antifungal or antibacterial drugs .
- As a protecting group in organic synthesis .
Table 1: Deprotection of 1,3-Dithianes Using Mercury(II) Nitrate
| Compound Deprotected | Reaction Time | Yield (%) |
|---|---|---|
| 2-(3-nitrophenyl)-1,3-dithiane | 1-4 min | 95 |
Table 2: Direct Cross-Coupling of 2-aryl-1,3-dithianes with aryl bromides
| Dithiane Starting Material | Aryl Bromide | Product | Yield (%) |
|---|---|---|---|
| 2-phenyl-1,3-dithiane | 4-Fluorobromobenzene | 3j | 85 |
| 2-Thienyl-1,3-dithiane | 4-chloro bromobenzene | N/A | 90 |
| 2-(3-chlorophenyl)-1,3-dithiane | 4-N,N-dimethylamino bromobenzene | 10g | 86 |
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in organic synthesis. The fluorine atom on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The 1,3-dithiane scaffold is versatile, with substituents significantly altering physicochemical and reactive properties. Below is a comparative analysis with structurally related compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Electronic Effects | Key Applications |
|---|---|---|---|---|---|
| 2-(3-Fluorophenyl)-1,3-dithiane | C₁₀H₁₁FS₂ | 214.32 | 3-Fluorophenyl | Electron-withdrawing (σ⁻, π-directing) | Protecting groups, organometallic synth |
| 2-(3,4-Dichlorophenyl)-1,3-dithiane | C₁₀H₁₀Cl₂S₂ | 265.21 | 3,4-Dichlorophenyl | Strong electron-withdrawing | Potential agrochemical intermediates |
| 2-(4-Methoxyphenyl)-1,3-dithiane 1-oxide | C₁₀H₁₂O₂S₂ | 244.33 | 4-Methoxyphenyl, sulfoxide | Electron-donating (methoxy), oxidized | Catalytic oxidation studies |
| 2-(1-Adamantyl)-2-(4-nitrophenyl)-1,3-dithiolane | C₁₉H₂₃N₃O₂S₂ | 389.53 | Adamantyl, 4-nitrophenyl | Steric bulk, strong electron-withdrawing | Supramolecular host-guest systems |
| 2-Phenyl-1,3-dithiane | C₁₀H₁₀S₂ | 194.31 | Phenyl | Neutral aromatic | Model for conformational studies |
Key Observations:
- Electronic Effects : The 3-fluorophenyl group in this compound exerts moderate electron-withdrawing effects compared to the stronger electron-withdrawing 3,4-dichlorophenyl and 4-nitrophenyl groups. This influences reactivity in electrophilic substitutions or metalation reactions .
- Steric Considerations : Adamantyl-substituted derivatives (e.g., compound 19 in ) exhibit significant steric hindrance, reducing reactivity in sterically demanding reactions but enhancing stability in supramolecular complexes .
Conformational Behavior
1,3-Dithiane derivatives exhibit distinct conformational preferences due to the sulfur atoms’ larger atomic radius and polarizability compared to oxygen. For example:
- A-Values : The A-value (equatorial preference) for a methyl group in 1,3-dithiane (0.63 kcal/mol) is lower than in 1,3-oxathiane (1.10 kcal/mol), indicating reduced steric demand in dithianes . This suggests that this compound may adopt a chair conformation with the fluorophenyl group equatorial to minimize strain.
Biological Activity
2-(3-Fluorophenyl)-1,3-dithiane is a sulfur-containing organic compound with significant implications in organic chemistry and potential biological applications. Characterized by its unique dithiane ring structure and the presence of a fluorophenyl substituent, this compound has garnered attention for its reactivity and biological activity. This article provides an in-depth examination of the biological activity of this compound, including synthesis methods, biological studies, and comparative analyses with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈F₂S₂. It features a six-membered ring containing two sulfur atoms and a phenyl group substituted with a fluorine atom at the meta position. The presence of fluorine is known to enhance the physical, chemical, and biological properties of organic compounds .
Synthesis Methods
The synthesis of this compound typically involves several methodologies. One common approach includes the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol under acidic conditions to form thioacetals . Alternative methods also utilize various thiols or modified reaction conditions to optimize yield and selectivity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives synthesized from camptothecin exhibited enhanced cytotoxicity against colorectal cancer cells. These derivatives demonstrated a remarkable ability to inhibit cell colony formation and migration while promoting reactive oxygen species (ROS) production and apoptosis in cancer cells .
Mechanistic Insights
Molecular docking studies have shown that compounds similar to this compound can interact with key proteins involved in cancer progression. For example, one study found that a derivative could modulate the activity of DDX5, a protein implicated in various cancer pathways . This interaction suggests that such compounds may serve as promising candidates for targeted cancer therapies.
Comparative Analysis with Related Compounds
To understand the biological implications better, it is useful to compare this compound with structurally similar compounds. The following table summarizes key features and activities:
| Compound Name | Structure Description | Notable Biological Activity |
|---|---|---|
| 2-(4-Fluorophenyl)-1,3-dithiane | Para-fluoro substitution | Potentially different reactivity patterns |
| 2-Phenyl-1,3-dithiane | No fluorine substituent | Baseline for comparing fluorinated derivatives |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Methoxy group instead of fluorine | Insights into electronic effects on reactivity |
| 2-(3-Nitrophenyl)-1,3-dithiane | Nitro substituent | Useful for studying electron-withdrawing effects |
The presence of electronegative atoms like fluorine often enhances stability and alters reactivity patterns in these compounds, making them valuable for synthetic applications and biological investigations .
Case Studies
Several case studies have illustrated the practical applications of this compound in drug development:
- Study on Antitumor Efficacy : A series of derivatives were synthesized based on the structure of FL118. Among these derivatives, one compound demonstrated superior antitumor efficacy compared to its predecessors by effectively inhibiting Topoisomerase I activity while also decreasing DDX5 expression .
- Synthesis of Diaryl Ketones : The coupling reactions involving this compound have shown high yields when paired with various aryl bromides. This method has been recognized as a general and mild approach for synthesizing diaryl dithianes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
